molecular formula C8H16O3 B2735999 [2-(Methoxymethyl)oxan-2-yl]methanol CAS No. 264891-16-9

[2-(Methoxymethyl)oxan-2-yl]methanol

Cat. No.: B2735999
CAS No.: 264891-16-9
M. Wt: 160.213
InChI Key: IHZMQQNYPIIYJK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxacyclic Synthesis Methodologies

The synthesis of cyclic ethers has been a subject of chemical investigation for over a century. Early methods often relied on intramolecular Williamson ether synthesis, a robust but sometimes limited approach. The mid-20th century saw the advent of more sophisticated strategies, driven by the need to construct the complex polyether structures found in natural products. The development of stereoselective methods became a paramount goal. Key historical strategies for forming oxacyclic rings include cyclizations involving epoxides, haloethers, and the reduction of cyclic hemi-ketals. researchgate.netuni.lu More recent decades have witnessed a revolution in synthetic organic chemistry, with the introduction of powerful transition-metal-catalyzed reactions, organocatalysis, and biocatalysis, all of which have been applied to the construction of oxacycles with unprecedented control over stereochemistry and functionality. uni.lu The evolution from classical cyclization reactions to modern catalytic systems reflects a continuous drive towards efficiency, selectivity, and sustainability in chemical synthesis. bldpharm.com

Strategic Importance of Tetrahydropyran (B127337) Derivatives in Modern Organic Synthesis

The tetrahydropyran ring is a privileged structure in medicinal chemistry and natural product synthesis. researchgate.net Its prevalence is highlighted by its presence in numerous biologically active compounds, including anticancer agents like bryostatin (B1237437) and eribulin, marine macrolides, and various antibiotics. researchgate.net The THP moiety often plays a crucial role in defining the three-dimensional conformation of a molecule, which is critical for its interaction with biological targets such as enzymes and receptors. chemsrc.com Consequently, the development of new and efficient methods for synthesizing substituted tetrahydropyrans is of high strategic importance. nih.gov Synthetic chemists target these scaffolds not only to achieve the total synthesis of complex natural products but also to create libraries of novel analogues for drug discovery programs. nih.gov

Overview of Methodological Advancements for C2-Substituted Tetrahydropyran Scaffolds

The C2 position of the tetrahydropyran ring is a common point of substitution and often features a stereocenter, making its controlled functionalization a key synthetic challenge. A quaternary center at the C2 position, as seen in [2-(Methoxymethyl)oxan-2-yl]methanol, adds another layer of complexity. Modern synthetic methods have risen to this challenge, providing a diverse toolbox for constructing these intricate architectures.

Key strategies include:

Prins Cyclization: This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone to form a functionalized tetrahydropyran. It is a highly effective method for creating C2,C6-substituted THPs. nih.gov

Hetero-Diels-Alder (HDA) Cycloaddition: The [4+2] cycloaddition between a diene and an aldehyde (as the dienophile) provides direct access to dihydropyran systems, which can be readily reduced to the corresponding tetrahydropyrans. Asymmetric variants of this reaction have been developed to control stereochemistry. nih.gov

Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone is a widely used strategy for forming the THP ring. The development of chiral catalysts has enabled highly enantioselective versions of this reaction. researchgate.net

Metal-Mediated Cyclizations: Various transition metals, including palladium, gold, and platinum, catalyze the intramolecular hydroalkoxylation of alkenyl alcohols to form tetrahydropyrans. These methods often proceed under mild conditions and tolerate a wide range of functional groups. researchgate.net

Ring-Closing Metathesis (RCM): Alkene metathesis has been employed to close large rings, but it can also be a viable strategy for forming six-membered ethers from appropriate diene precursors. researchgate.net

These methodologies offer chemists different approaches to control the substitution pattern and stereochemistry of the tetrahydropyran ring, enabling the synthesis of complex targets.

Interactive Table: Key Methodologies for C2-Substituted Tetrahydropyran Synthesis

Methodology Key Reactants Typical Catalyst/Reagent Primary Product Key Advantages
Prins Cyclization Homoallylic alcohol, Aldehyde/Ketone Brønsted or Lewis Acid Functionalized Tetrahydropyran Convergent, builds complexity quickly. nih.gov
Hetero-Diels-Alder Diene, Aldehyde Lewis Acid (e.g., Cr(III) catalysts) Dihydropyran High stereocontrol, direct ring formation. nih.gov
Oxa-Michael Addition Hydroxy-α,β-unsaturated ketone/ester Chiral Phosphoric Acids, Bases Substituted Tetrahydropyran Excellent for asymmetric synthesis. researchgate.net
Metal-Mediated Cyclization Alkenyl Alcohol Pd, Pt, Au, or Co catalysts Tetrahydropyran Mild conditions, high functional group tolerance. researchgate.net
Pyran Annulation Aldehydes, Silyl-stannane reagent Lewis Acid (e.g., TMSOTf) 2,6-disubstituted Tetrahydropyran Convergent, flexible approach. nih.gov

Rationale for Research on Functionalized Oxane Structures

The investigation into functionalized oxane structures like this compound is driven by the need for novel chemical building blocks for constructing more complex molecules. The specific structural features of this compound—a quaternary C2-carbon bearing both a hydroxymethyl (-CH₂OH) and a methoxymethyl (-CH₂OCH₃) group—make it a particularly interesting synthetic intermediate.

The rationale for this research can be summarized as follows:

Access to Molecular Diversity: The two distinct functional groups offer orthogonal chemical handles. The primary alcohol (-CH₂OH) can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The methyl ether (-CH₂OCH₃) is generally more stable but can be cleaved under specific conditions, providing another site for modification. This dual functionality allows the molecule to be elaborated in multiple directions, serving as a versatile node for building complex molecular architectures.

Scaffolding for Medicinal Chemistry: As a highly functionalized, non-planar scaffold, it can be used to create three-dimensional molecules that are increasingly sought after in drug discovery to explore new areas of chemical space.

Probing Synthetic Methodologies: The synthesis of molecules with C2-quaternary stereocenters is a significant challenge in organic chemistry. Developing synthetic routes to this compound serves as a testbed for new and existing synthetic methods, pushing the boundaries of stereoselective synthesis.

In essence, while this compound may not be a final target itself, its value lies in its potential as a versatile intermediate, enabling the efficient and divergent synthesis of more elaborate and potentially bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(methoxymethyl)oxan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-7-8(6-9)4-2-3-5-11-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZMQQNYPIIYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxymethyl Oxan 2 Yl Methanol and Analogous 2,2 Disubstituted Tetrahydropyrans

Retrosynthetic Analysis Approaches for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For the target compound, [2-(Methoxymethyl)oxan-2-yl]methanol, several retrosynthetic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-O bond of the tetrahydropyran (B127337) ring. This leads to a δ-hydroxy carbonyl compound or a related precursor. For instance, a disconnection of the ether linkage within the ring points to a 6-hydroxy-2-(methoxymethyl)hexane-2,6-diol derivative, which could be cyclized under acidic conditions.

Alternatively, a C-C bond disconnection approach can be considered. Breaking the bond between the quaternary C2 carbon and one of its substituents simplifies the target to a simpler tetrahydropyran derivative. For example, disconnecting the hydroxymethyl group reveals a 2-(methoxymethyl)oxane precursor, which could be functionalized. Similarly, disconnecting the methoxymethyl group leads to a 2-(hydroxymethyl)oxane intermediate.

A more convergent approach would involve the disconnection of two bonds around the quaternary center, leading to acyclic precursors. This strategy forms the basis for many of the direct cyclization methods discussed in the following sections. The choice of disconnection will ultimately depend on the availability of starting materials and the desired stereochemical control.

Direct Cyclization Strategies for Oxane Ring Construction

Direct cyclization strategies offer an efficient means to construct the tetrahydropyran ring in a single step from acyclic precursors. These methods are often designed to control the stereochemistry of the newly formed chiral centers.

Asymmetric Grignard reactions have emerged as a potent method for the enantioselective synthesis of chiral tertiary alcohols, which can serve as precursors to 2,2-disubstituted tetrahydropyrans. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of various chiral 2,2-disubstituted THFs and THPs. rsc.orgnih.gov

The general approach involves the asymmetric addition of a Grignard reagent to a δ-haloketone in the presence of a chiral ligand. The resulting chiral tertiary alcohol can then undergo intramolecular cyclization to afford the desired 2,2-disubstituted tetrahydropyran. A key advantage of this method is the ability to achieve high enantioselectivity through the use of carefully designed chiral ligands. nih.gov

For the synthesis of this compound, a plausible route would involve the asymmetric addition of a methoxymethyl Grignard reagent to a protected δ-hydroxy-α-ketoaldehyde. Subsequent deprotection and cyclization would yield the target compound.

Entry Ketone Substrate Grignard Reagent Chiral Ligand Product Enantiomeric Excess (% ee) Yield (%)
1δ-chlorovalerophenoneEtMgBr(R,R)-L1(S)-2-ethyl-2-phenyltetrahydropyran9485
2δ-chlorovalerophenoneMeMgBr(S,S)-L1(R)-2-methyl-2-phenyltetrahydropyran9288

This table presents data for the synthesis of analogous 2,2-disubstituted tetrahydropyrans using an asymmetric Grignard approach, as specific data for the target compound is not available.

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a tetrahydropyran ring. nih.govnih.govbeilstein-journals.orgresearchgate.netrsc.org This reaction has been widely utilized in the synthesis of natural products containing the tetrahydropyran motif. nih.gov

The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the homoallylic alcohol and the reaction conditions. beilstein-journals.org Tandem reaction sequences involving a Prins cyclization can lead to the formation of complex polysubstituted tetrahydropyrans in a single step. For instance, a Barbier-Prins cyclization allows for a one-pot synthesis from an allyl bromide and a carbonyl compound. nih.gov

To synthesize this compound via a Prins cyclization, one could envision the reaction of a suitably protected homoallylic alcohol with methoxyacetaldehyde. The choice of Lewis or Brønsted acid catalyst would be crucial for achieving high yield and stereoselectivity.

Entry Homoallylic Alcohol Aldehyde Catalyst Product Diastereomeric Ratio Yield (%)
11-phenylbut-3-en-1-olPropanalSnCl42-ethyl-6-phenyltetrahydropyran-4-olcis/trans >95:578
2But-3-en-1-olBenzaldehydeInCl32-phenyltetrahydropyran-4-olcis/trans 90:1085

This table illustrates the application of the Prins cyclization for the synthesis of substituted tetrahydropyrans, providing a basis for its potential application to the target compound.

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including tetrahydropyrans. whiterose.ac.ukacs.org This reaction utilizes ruthenium or molybdenum-based catalysts to form a double bond within a molecule, leading to cyclization.

The synthesis of tetrahydropyrans via RCM typically involves the cyclization of a diene precursor containing an oxygen atom in the appropriate position. The resulting unsaturated tetrahydropyran can then be hydrogenated to afford the saturated ring system. A significant advantage of RCM is its high functional group tolerance.

For the target compound, a potential RCM strategy would involve the synthesis of an acyclic diene precursor with the required methoxymethyl and protected hydroxymethyl groups. RCM would then furnish a dihydropyran intermediate, which upon hydrogenation and deprotection would yield this compound.

Catalyst Diene Substrate Solvent Product Yield (%)
Grubbs IIdiallyl etherDichloromethane2,5-dihydrofuran95
Hoveyda-Grubbs IIO-allyl-homoallyl etherToluene2,3,4,7-tetrahydrooxepine92

This table provides examples of RCM for the synthesis of cyclic ethers, demonstrating the versatility of this methodology.

The hetero-Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered heterocyclic rings, including tetrahydropyrans. nih.govorganic-chemistry.orgrsc.orgresearchgate.net This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically a carbonyl compound.

Asymmetric variants of the hetero-Diels-Alder reaction, often employing chiral Lewis acid catalysts, can provide enantiomerically enriched tetrahydropyran derivatives. organic-chemistry.org The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the diene and dienophile.

A hetero-Diels-Alder approach to this compound could involve the reaction of a 1-methoxy-1,3-butadiene (B1596040) derivative with formaldehyde (B43269) or a protected equivalent. The resulting dihydropyran could then be further functionalized to introduce the hydroxymethyl group.

Diene Dienophile Catalyst Product Enantiomeric Excess (% ee) Yield (%)
1,3-ButadieneBenzaldehyde(R)-BINOL-TiCl22-Phenyl-3,6-dihydro-2H-pyran9588
Danishefsky's dieneFormaldehydeEu(fod)32-Methoxy-2,3-dihydro-4H-pyran-4-one-75

This table showcases the utility of the hetero-Diels-Alder reaction in synthesizing dihydropyran precursors to tetrahydropyrans.

Radical cyclizations provide a mild and efficient method for the construction of cyclic systems, including tetrahydropyrans. acs.org These reactions proceed through radical intermediates and are often initiated by tin hydrides or other radical initiators.

The formation of tetrahydropyrans via radical cyclization typically involves the intramolecular cyclization of an oxygen-centered radical onto a double bond or a carbon-centered radical onto a carbonyl group. The stereochemical outcome of these reactions can be influenced by the conformation of the cyclizing intermediate.

A potential radical cyclization route to this compound could start from a δ-bromo ether derivative. Treatment with a radical initiator would generate a carbon-centered radical that could cyclize onto a suitably placed carbonyl or equivalent functional group, followed by reduction to afford the target molecule.

Substrate Initiator Conditions Product Yield (%)
6-bromo-1-hexeneAIBN, Bu3SnHToluene, 80 °CMethylcyclopentane85
5-hexen-1-ol(PhSe)2, Ph3P, O2Dichloromethane, rt2-methyltetrahydrofuran70

This table provides general examples of radical cyclization for ring formation, indicating the potential for adaptation to tetrahydropyran synthesis.

Stereoselective Synthesis Methodologies

The precise control of stereochemistry is a cornerstone in the synthesis of complex molecules. For 2,2-disubstituted tetrahydropyrans, methodologies that govern both relative (diastereoselective) and absolute (enantioselective) stereochemistry are of paramount importance.

Diastereoselective Control in the Formation of 2,2-Disubstituted Tetrahydropyrans

Diastereoselective synthesis aims to produce one diastereomer in preference to others. For tetrahydropyran rings, this often involves controlling the stereochemistry at multiple centers as the ring is formed. Acid-mediated cyclization of unsaturated alcohols is a powerful strategy for this purpose.

One notable method involves the Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols. uva.escore.ac.uk This approach facilitates the stereocontrolled creation of a quaternary stereocenter at the C2 position of the tetrahydropyran ring. uva.es The cyclization of allylsilyl alcohols can be catalyzed by acids such as p-toluenesulfonic acid (p-TsOH), leading to polysubstituted tetrahydropyrans in good yields and with excellent diastereoselectivities (>95:5). uva.es The stereochemical outcome is rationalized through a chair-like transition state where steric interactions are minimized, dictating the relative orientation of the substituents. core.ac.uk

Method Catalyst/Reagent Key Feature Diastereoselectivity
Hydroxyalkoxylationp-TsOHCyclization of allylsilyl alcoholsExcellent (>95:5) uva.es
Cross-cyclizationIndium TrichlorideReaction of homoallyl alcohols and aldehydesHigh; dependent on alkene geometry nih.gov
Reductive EtherificationBismuth Tribromide/TriethylsilaneIntramolecular cyclization of δ-silyloxy ketonesExcellent for cis-2,6-isomers nih.gov
Prins AnnulationTMSOTfReaction of homoallylic alcohol with an aldehydeHigh selectivity for cis-2,6-isomers nih.gov

Enantioselective Catalytic Approaches to Chiral Oxane Derivatives

Enantioselective catalysis utilizes chiral catalysts to generate a product as a single enantiomer from a prochiral or racemic starting material. hilarispublisher.comnumberanalytics.com This is a highly efficient strategy for introducing chirality.

A prominent approach for synthesizing chiral 2,2-disubstituted tetrahydropyrans involves chiral phosphoric acid (CPA) catalysis. whiterose.ac.uk One such strategy, termed the "clip-cycle" protocol, involves the metathesis of an unsaturated alcohol with a thioester activating group, followed by a CPA-catalyzed intramolecular oxa-Michael cyclization. This method produces a variety of 2,2-disubstituted tetrahydropyrans in good yields and with excellent enantioselectivity (often >90% ee). whiterose.ac.uk

Kinetic resolution, another powerful catalytic technique, can also be employed. A chiral phosphoric acid-catalyzed kinetic resolution of tertiary allylic alcohols has been developed to provide enantioenriched 2,2-disubstituted tetrahydropyrans. researchgate.net In this process, a tertiary allylic carbocation intermediate undergoes an enantioselective intramolecular substitution, allowing for the separation of enantiomers with high selectivity factors. researchgate.net The development of novel chiral ligands, often containing motifs like quinoline, is crucial for advancing transition-metal-catalyzed asymmetric reactions that can be applied to such syntheses. thieme-connect.com

Catalyst Type Reaction Substrate Type Enantioselectivity (ee)
Chiral Phosphoric Acid (CPA)Intramolecular oxa-Michael Additionω-Unsaturated Alcohols>90% whiterose.ac.uk
Chiral Phosphoric Acid (CPA)Kinetic ResolutionTertiary Allylic AlcoholsHigh (Selectivity factors ≤120) researchgate.net
Iridium-SpiroPAP ComplexAsymmetric HydrogenationRacemic α-Substituted LactonesUp to 95% researchgate.net
Rhodium-Chiral LigandCarbene C-H InsertionAlkanes and CarbenoidsSite- and stereoselective nih.gov

Chiral Auxiliary and Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. A relevant example is the synthesis of the chiral building block (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which can be prepared from the (R)- and (S)-enantiomers of linalool, a naturally occurring terpene alcohol. The synthesis involves a stereospecific acid-catalyzed cyclization that transfers the chirality from the starting material to the tetrahydropyran product. mdpi.com

Chiral auxiliary strategies involve temporarily attaching a chiral fragment to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, in a related synthesis of chiral bicyclo[1.1.1]pentanes, (R)-2-phenylglycinol was used as a chiral auxiliary to direct the addition of a cyanide group, establishing a key stereocenter. nih.gov This principle can be applied to the synthesis of tetrahydropyran precursors, where an auxiliary could control the stereochemical outcome of an alkylation or addition reaction used to build the 2,2-disubstituted pattern before cyclization.

Functional Group Interconversion and Manipulation Strategies in Precursor Systems

The synthesis of a target molecule like this compound relies not only on forming the carbon skeleton and stereocenters but also on the precise manipulation of functional groups.

Methodologies for the Introduction and Transformation of Methoxymethyl Ether Moieties

The methoxymethyl (MOM) ether is a common protecting group for alcohols due to its ease of introduction and removal. wikipedia.orgadichemistry.com Its stability under a range of conditions makes it valuable in multi-step synthesis. adichemistry.com

Introduction of the MOM Group: The MOM group is typically introduced by reacting an alcohol with an electrophilic source of the methoxymethyl group under basic or acidic conditions.

Using Chloromethyl Methyl Ether (MOMCl): The most common method involves alkylating an alcohol with MOMCl in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.comthieme-connect.de This reaction is generally fast and efficient.

Using Dimethoxymethane (B151124) (Methylal): Under acidic conditions, dimethoxymethane can serve as a source for the MOM group. Catalysts such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH) are often used. adichemistry.com

Transformation and Cleavage of the MOM Group: The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.comthieme-connect.de

Acidic Hydrolysis: Cleavage is most commonly achieved using Brønsted or Lewis acids. Mild conditions, such as dilute hydrochloric acid in methanol, are often sufficient. adichemistry.com A variety of other acidic reagents can be employed to suit the specific substrate.

Chemoselective Cleavage: In complex molecules, selective removal of a MOM group in the presence of other acid-sensitive functionalities can be achieved using specialized reagents. For example, bromodi(isopropylthio)borane has been used for the mild cleavage of MOM ethers. thieme-connect.de

Reagent(s) Condition Purpose
CH₃OCH₂Cl (MOMCl), i-Pr₂NEt (DIPEA)BasicIntroduction (Protection) adichemistry.com
CH₂(OMe)₂, P₂O₅ or TfOHAcidicIntroduction (Protection) adichemistry.com
Dilute HCl in MeOHAcidicCleavage (Deprotection) adichemistry.com
Trialkylsilyl Triflate, 2,2′-Bipyridyl-Chemoselective Transformation acs.org

Synthetic Strategies for the Derivatization and Unmasking of Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is a versatile functional handle that can be modified or revealed from a protected form during a synthetic sequence.

Derivatization of the Hydroxymethyl Group: Derivatization involves converting the hydroxyl group into another functional group, often to enhance reactivity, facilitate analysis, or protect it during subsequent reactions. nih.gov

Esterification: Reaction with acyl chlorides or anhydrides converts the alcohol to an ester. nih.govresearchgate.net

Ether Formation: Besides MOM protection, other ethers like benzyl (B1604629) or silyl (B83357) ethers can be formed. Silylation, using reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl), is a very common protection strategy. gcms.cz

Oxidation: Primary alcohols like the hydroxymethyl group can be oxidized to aldehydes or carboxylic acids using a wide array of modern oxidation reagents.

Unmasking of the Hydroxymethyl Functionality: "Unmasking" refers to the deprotection of a previously modified hydroxymethyl group to reveal the free alcohol. nih.govlibretexts.org The choice of method depends on the protecting group used.

Hydrolysis: Ester protecting groups are typically removed under basic conditions (saponification).

Hydrogenolysis: Benzyl ethers are commonly cleaved by catalytic hydrogenation.

Fluoride-mediated Cleavage: Silyl ethers are efficiently cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

This strategic protection and deprotection allow for complex chemical transformations to be carried out on other parts of the molecule without affecting the hydroxymethyl group until it is needed. libretexts.org

Reactivity and Chemical Transformations of 2 Methoxymethyl Oxan 2 Yl Methanol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol in [2-(Methoxymethyl)oxan-2-yl]methanol is a versatile functional group that can undergo a wide range of transformations, including oxidation, nucleophilic substitution, and carbon-carbon bond formation.

Stereocontrolled Oxidative and Reductive Transformations

The oxidation of the primary alcohol moiety can lead to the formation of either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are employed to achieve the selective conversion of the primary alcohol to the corresponding aldehyde, [2-(methoxymethyl)oxan-2-yl]carbaldehyde. Reagents that typically accomplish this transformation without over-oxidation to the carboxylic acid are favored.

Table 1: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

Reagent Name Typical Conditions
PCC Pyridinium chlorochromate CH₂Cl₂, room temperature
DMP Dess-Martin periodinane CH₂Cl₂, room temperature

The mechanism for many of these oxidations, particularly those involving chromium reagents or DMSO-based systems, generally involves the formation of an intermediate that facilitates the elimination of a proton from the carbon-bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond. rsc.org Due to the absence of a stereocenter at the carbon undergoing oxidation, stereocontrol is not a factor in the direct oxidation of the alcohol itself.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, [2-(methoxymethyl)oxan-2-yl]carboxylic acid. Often, these reactions proceed through an intermediate aldehyde which is then further oxidized. researchgate.netrsc.org

Table 2: Common Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

Reagent Name Typical Conditions
KMnO₄ Potassium permanganate Basic aqueous solution, heat

Reductive transformations on derivatives of this compound, such as the corresponding aldehyde or ketone, would typically involve hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to regenerate the alcohol.

Nucleophilic Substitution and Esterification Reactions

The hydroxyl group of the primary alcohol is a poor leaving group. Therefore, to undergo nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide.

Activation and Substitution: The alcohol can be treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. rsc.orgmasterorganicchemistry.com

Example Reaction Scheme:

Activation: this compound + TsCl/Pyridine → [2-(Methoxymethyl)oxan-2-yl]methyl tosylate

Substitution: [2-(Methoxymethyl)oxan-2-yl]methyl tosylate + Nu⁻ → [2-(Methoxymethyl)oxan-2-yl]methyl-Nu + TsO⁻ (where Nu⁻ can be CN⁻, N₃⁻, I⁻, etc.)

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. lidsen.comnih.gov The reaction is an equilibrium process, and often the alcohol is used in excess or water is removed to drive the reaction to completion. lidsen.com

Table 3: Common Esterification Methods

Method Reagents Key Features
Fischer Esterification R'COOH, H⁺ catalyst Equilibrium reaction; often requires removal of water. lidsen.com
Acylation with Acid Chlorides R'COCl, Pyridine or Et₃N Generally high-yielding and proceeds under mild conditions.

Formation of Carbon–Carbon Bonds Adjacent to the Alcohol

The primary alcohol can serve as a handle for extending the carbon chain. A common strategy involves a two-step process: oxidation of the alcohol to the corresponding aldehyde, followed by a carbon-carbon bond-forming reaction.

Via Oxidation and Subsequent Reaction:

Oxidation: The alcohol is first oxidized to [2-(methoxymethyl)oxan-2-yl]carbaldehyde using a mild oxidant like PCC or DMP.

C-C Bond Formation: The resulting aldehyde can then be used in a variety of classical carbon-carbon bond-forming reactions.

Table 4: C-C Bond Formation Reactions Using the Derived Aldehyde

Reaction Reagents Product Type
Grignard Reaction R'MgBr, then H₃O⁺ Secondary alcohol
Wittig Reaction Ph₃P=CHR' Alkene

Alternatively, modern catalytic methods such as "borrowing hydrogen" or "transfer hydrogenation" can facilitate the direct coupling of alcohols with other nucleophiles to form C-C bonds, avoiding the separate oxidation step. wikipedia.org

Chemical Behavior of the Methoxymethyl Ether Group

The methoxymethyl (MOM) ether serves as a common protecting group for alcohols due to its stability under a range of conditions. Its primary reactivity is centered around its cleavage under acidic conditions. adichemistry.comresearchgate.net

Acid-Catalyzed and Lewis Acid-Mediated Cleavage Strategies

The MOM ether is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions. researchgate.net Cleavage can be effected by both Brønsted and Lewis acids. adichemistry.com The mechanism typically involves protonation or coordination of a Lewis acid to one of the ether oxygens, followed by C-O bond cleavage to form a resonance-stabilized oxonium ion and methanol. Subsequent reaction with water liberates the free alcohol and formaldehyde (B43269).

A wide variety of reagents have been developed for the deprotection of MOM ethers, offering a range of reaction conditions from mild to harsh.

Table 5: Selected Reagents for the Cleavage of MOM Ethers

Reagent Class Specific Reagent(s) Typical Conditions
Brønsted Acids HCl, H₂SO₄, TFA Aqueous or alcoholic solvents, often with heating. researchgate.net
Lewis Acids ZnBr₂, MgBr₂, BBr₃, TiCl₄ Aprotic solvents (e.g., CH₂Cl₂), often at low temperatures. thieme-connect.de
Silyl (B83357) Reagents TMSBr, TMSI, TMSOTf Aprotic solvents, often with a scavenger.
Boron Reagents B-bromocatecholborane, (iPrS)₂B-Br Aprotic solvents; can offer high selectivity. semanticscholar.org

The choice of reagent can be critical in complex molecules where other acid-labile functional groups are present.

Multi-Component Reactions and Cascade Processes Involving the Compound

Further investigation into the chemical literature is required to determine if the specific reactivity data for "this compound" exists. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and specificity.

Mechanistic Investigations in the Synthesis and Reactivity of 2 Methoxymethyl Oxan 2 Yl Methanol

Elucidation of Reaction Pathways for Oxane Ring Formation and Functionalization

The synthesis of the oxane (tetrahydropyran) ring system, a core structure in many natural products, is a subject of extensive mechanistic investigation. For a 2,2-disubstituted oxane like [2-(Methoxymethyl)oxan-2-yl]methanol, several plausible reaction pathways can be considered for its formation, primarily centered around the intramolecular cyclization of an acyclic precursor.

One of the most direct and mechanistically studied routes is the intramolecular hydroalkoxylation (or Williamson ether synthesis). This pathway involves the cyclization of a precursor such as 3-(methoxymethyl)hexane-1,6-diol. The reaction is typically catalyzed by acid or base.

Acid-Catalyzed Pathway: The reaction initiates with the protonation of one of the terminal hydroxyl groups of the diol precursor, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an SN2-type displacement to form the six-membered oxane ring. Protonation of the primary hydroxyl is generally favored, leading to cyclization.

Base-Catalyzed Pathway: In the presence of a strong base (e.g., sodium hydride), the more accessible primary hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as a nucleophile. To facilitate ring closure, the other terminal hydroxyl group must first be converted into a good leaving group (e.g., a tosylate or mesylate). The subsequent intramolecular SN2 attack by the alkoxide displaces the leaving group, yielding the oxane ring.

Another significant pathway is the Prins cyclization . This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.org For the synthesis of the target compound, a plausible route would involve the reaction of 3-methoxy-2-(methoxymethyl)prop-2-en-1-ol with an appropriate aldehyde, followed by cyclization and reduction steps. The mechanism proceeds via the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form a cationic intermediate. Subsequent reaction with a nucleophile (like water) and further transformations would yield the desired substituted oxane. beilstein-journals.org

Functionalization of this compound typically involves reactions of its primary alcohol and methoxymethyl ether groups. The primary alcohol can be readily functionalized through standard reactions like esterification or etherification, the mechanisms of which are well-understood. The methoxymethyl ether group can be functionalized via ether cleavage, a process discussed in more detail in section 4.3.

Mechanistic Studies on Stereocontrol in Asymmetric and Diastereoselective Syntheses

While this compound itself is an achiral molecule, the principles of stereocontrol are crucial when synthesizing substituted oxane rings that are part of more complex, chiral molecules. Mechanistic studies in this area focus on understanding how to control the formation of specific stereoisomers.

Substrate Control: Diastereoselectivity can be achieved when the acyclic precursor already contains one or more stereocenters. During the intramolecular cyclization, the existing stereocenter(s) can direct the approach of the nucleophilic hydroxyl group. This is often rationalized using chair-like transition state models. For a substituted 1,5-diol precursor, the substituents will preferentially occupy equatorial positions in the transition state to minimize steric strain, leading to a predictable diastereomeric outcome for the resulting oxane.

Catalyst Control: The use of chiral catalysts provides a powerful method for achieving enantioselective synthesis. Organocatalysis, particularly with chiral Brønsted acids like phosphoric acids (e.g., TRIP), has been shown to be highly effective. rsc.org The catalyst typically operates by forming a chiral complex with the substrate, activating it towards cyclization while simultaneously creating a chiral environment that shields one face of the molecule. This forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. rsc.orgrsc.org

Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating the origins of stereocontrol. These studies can model the transition states of competing reaction pathways (e.g., leading to R vs. S enantiomers) and identify the key non-covalent interactions (such as hydrogen bonding or steric repulsion) between the substrate and the catalyst that are responsible for the observed enantioselectivity. rsc.org For instance, in a chiral phosphoric acid-catalyzed oxa-Michael reaction, DFT studies have shown that the catalyst can act as a proton shuttle, simultaneously activating both the nucleophile and the electrophile within a well-defined chiral pocket. rsc.org

Insights into the Reaction Mechanisms of Functional Group Transformations (e.g., ether cleavage, alcohol derivatization)

The functional groups of this compound—a primary alcohol and a methyl ether—exhibit characteristic reactivity, and their transformation mechanisms are well-established.

Ether Cleavage: The methoxymethyl group can be cleaved under strongly acidic conditions, typically using HBr or HI. masterorganicchemistry.com The mechanism is initiated by the protonation of the ether oxygen, converting the methoxy (B1213986) group into a good leaving group (methanol). chemistrysteps.commasterorganicchemistry.com Following protonation, the reaction proceeds via a nucleophilic substitution. The halide ion (Br⁻ or I⁻) acts as the nucleophile. Since the carbon of the methyl group is unhindered, the cleavage will proceed via an SN2 mechanism . libretexts.org The iodide or bromide ion will attack the methyl carbon, displacing the protonated ether (now acting as an alcohol leaving group) to form methyl iodide or methyl bromide and the corresponding diol.

Alcohol Derivatization: The primary hydroxyl group can undergo various transformations.

Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), the alcohol oxygen acts as a nucleophile. The mechanism involves initial protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

Etherification (Williamson): To form a different ether from the primary alcohol, it must first be converted into a more potent nucleophile by deprotonation with a strong base (e.g., NaH) to form an alkoxide. This alkoxide can then react with a primary alkyl halide in an SN2 reaction to form a new ether. The steric hindrance from the adjacent 2,2-disubstituted carbon is minimal for the primary alcohol, allowing this reaction to proceed efficiently.

Kinetic Studies and Reaction Rate Analysis

While specific kinetic data for the synthesis of this compound are not available in the literature, kinetic studies on analogous intramolecular cyclization reactions provide significant mechanistic insights. The rate of oxane ring formation is highly dependent on reaction conditions and the structure of the precursor.

The relative rates of cyclization are governed by factors including enthalpic and entropic contributions, which are influenced by ring strain and the probability of the reactive ends meeting. The formation of six-membered rings (oxanes) is generally kinetically and thermodynamically favorable compared to larger rings.

Kinetic studies on reactions like the oxa-Michael cyclization to form tetrahydropyrans have been used to distinguish between different mechanistic proposals. rsc.org For example, by monitoring the reaction progress over time under various catalyst loadings and temperatures, one can determine the reaction order and activation energy. This data is crucial for optimizing reaction conditions and supporting proposed mechanisms.

Below is an illustrative data table showing how reaction conditions might influence the rate of a generic acid-catalyzed intramolecular hydroalkoxylation to form a 2,2-disubstituted oxane.

EntryCatalystConcentration (mol/L)Temperature (°C)Relative Initial Rate
1H2SO4 (1 mol%)0.1251.0
2H2SO4 (1 mol%)0.1504.2
3H2SO4 (5 mol%)0.1255.1
4p-TsOH (1 mol%)0.1250.8

This table is for illustrative purposes only and represents plausible trends in reaction kinetics for oxane formation.

The data illustrates that the reaction rate is sensitive to temperature (Entry 2 vs. 1) and catalyst loading (Entry 3 vs. 1), as expected for a catalyzed reaction. The nature of the acid catalyst also influences the rate (Entry 4 vs. 1).

Isotopic Labeling Studies for Mechanistic Pathway Determination

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways. researchgate.netnih.gov Although no specific isotopic studies have been reported for this compound, we can describe how such experiments could be designed to elucidate its formation mechanism.

Confirming the Origin of the Ring Oxygen: To confirm that the oxane oxygen originates from one of the hydroxyl groups in a diol precursor during an intramolecular cyclization, an oxygen-18 (¹⁸O) labeling experiment could be performed. For the synthesis from 3-(methoxymethyl)hexane-1,6-diol, one of the terminal hydroxyl groups could be selectively labeled with ¹⁸O. After cyclization, the position of the ¹⁸O label in the final product would be determined using mass spectrometry. If the ¹⁸O is incorporated into the oxane ring, it confirms the proposed intramolecular nucleophilic attack mechanism.

Kinetic Isotope Effect (KIE) Studies: The KIE is a phenomenon where replacing an atom with its heavier isotope can change the rate of a chemical reaction. This effect is most pronounced when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. For example, if a C-H bond cleavage was suspected to be the RDS in a particular pathway, one could synthesize a precursor deuterated at that specific position. By comparing the reaction rate of the deuterated substrate with the non-deuterated one, the primary KIE (kH/kD) can be measured. A significant KIE (typically > 2) would provide strong evidence that the C-H bond is indeed broken in the rate-determining step. rsc.org In the context of an oxa-Michael cyclization, a KIE study involving deuteration of the nucleophilic alcohol (O-H vs O-D) was used to determine that the cyclization step, not a subsequent tautomerization, was the RDS. rsc.org

The following table illustrates a hypothetical isotopic labeling experiment to trace the origin of the oxygen atom in the oxane ring.

ExperimentLabeled PrecursorExpected ProductMechanistic Implication
A3-(methoxymethyl)hexane-1,6-diol (unlabeled)This compoundControl experiment
B3-(methoxymethyl)hexane-1,6-di(18O)ol[2-(Methoxymethyl)oxan-2-yl]methan(18O)ol or 18O-oxane ringConfirms hydroxyl group participation
C3-(methoxymethyl)hexane-1-(18O)ol-6-ol18O-labeled oxane ring productConfirms the specific hydroxyl group that acts as the nucleophile to form the ring.

This table is a hypothetical representation of an isotopic labeling study.

Applications in Complex Molecule Synthesis

Role of [2-(Methoxymethyl)oxan-2-yl]methanol as a Chiral Synthetic Building Block

Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule during a synthesis, allowing for the control of stereochemistry in the final product. This compound embodies the key features of a useful chiral building block. Its rigid oxane framework provides a predictable conformational bias, which can influence the stereochemical outcome of reactions at adjacent centers. The presence of two distinct hydroxyl functionalities, one primary and one masked as a methyl ether, allows for selective manipulation and derivatization.

The synthesis of such chiral 2,2-disubstituted tetrahydropyrans can be achieved through various asymmetric methodologies, ensuring access to either enantiomer of the building block. These methods often rely on catalytic enantioselective reactions to install the critical stereocenter. The pharmaceutical industry has a growing demand for chiral intermediates like this compound to improve the efficacy of new drugs, as biological targets are inherently chiral and interact differently with each enantiomer of a stereoisomeric drug. nih.govenamine.netresearchgate.net

Integration into Total Synthesis Efforts for Natural Products Featuring Oxane Cores

The total synthesis of natural products provides a platform for validating new synthetic methods and strategies. nih.gov A significant number of biologically important natural products, particularly those of marine origin, contain functionalized tetrahydropyran (B127337) rings as crucial substructural motifs. nih.gov The 2,2-disubstituted oxane core present in this compound is a key feature in several complex natural products.

While the direct application of this compound in a specific total synthesis is not yet documented in readily available literature, the utility of analogous 2,2-disubstituted oxane building blocks is well-established. For instance, synthetic strategies targeting molecules with these embedded ring systems often involve the stereoselective construction of the oxane core at an early stage, followed by elaboration of the side chains. Methodologies for the stereocontrolled synthesis of polysubstituted tetrahydropyrans with a quaternary stereocenter at the C2 position are of significant interest in this regard. uva.es The development of such synthetic approaches is crucial as many of these natural products cannot be isolated in sufficient quantities from their natural sources.

The following table illustrates examples of natural product classes that feature oxane cores and for which a building block like this compound could be a valuable synthetic precursor.

Natural Product ClassRepresentative ExampleKey Structural Feature
Polyether AntibioticsMonensinMultiple substituted tetrahydropyran rings
Marine ToxinsBrevetoxinFused polycyclic ether system
PheromonesLinaloyl OxideSubstituted tetrahydropyran

Utility in the Preparation of Advanced Intermediates for Bioactive Compounds

The development of new therapeutic agents often relies on the synthesis of advanced intermediates that can be readily diversified to produce a range of analogues for structure-activity relationship (SAR) studies. The structural features of this compound make it an attractive scaffold for the generation of such intermediates. The two hydroxyl groups can be differentially functionalized, allowing for the attachment of various pharmacophoric groups.

For example, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for amide bond formation or other carbon-carbon bond-forming reactions. The methoxymethyl ether can be deprotected to reveal a second primary alcohol, which can then be further manipulated. This ability to selectively unmask and react different functional groups is a powerful tool in the synthesis of complex bioactive molecules. The demand for such versatile chiral intermediates is driven by the need to improve the efficacy and safety profiles of new drug candidates. nih.govresearchgate.net

Application in the Construction of Diverse Chemical Scaffolds and Libraries

In modern drug discovery, there is a significant emphasis on the creation of chemical libraries based on "privileged scaffolds". mdpi.com These are molecular frameworks that are known to interact with multiple biological targets. The oxane ring system can be considered a privileged scaffold due to its presence in numerous bioactive natural products. This compound can serve as a starting point for the construction of diverse chemical libraries centered around the 2,2-disubstituted oxane core.

By employing combinatorial chemistry approaches, the two hydroxyl groups of this compound can be reacted with a wide range of building blocks to generate a large collection of related compounds. This allows for the systematic exploration of the chemical space around the oxane scaffold, increasing the probability of identifying novel bioactive compounds. nih.gov The generation of such libraries with high structural and functional diversity is a key strategy in the search for new therapeutic agents. whiterose.ac.uk

The following table outlines a hypothetical diversification strategy for a chemical library based on the this compound scaffold.

Diversification PointReaction TypeExample ReagentsResulting Functionality
Primary AlcoholAcylationAcid chlorides, AnhydridesEsters
Primary AlcoholEtherificationAlkyl halidesEthers
Primary AlcoholOxidation/AminationOxidizing agent then reductive aminationAmines
Methoxymethyl Ether (after deprotection)SulfonylationSulfonyl chloridesSulfonate esters
Methoxymethyl Ether (after deprotection)GlycosylationActivated sugarsGlycosides

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Oxacyclic Chemistry Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment (e.g., multi-dimensional NMR, high-resolution mass spectrometry)

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For [2-(Methoxymethyl)oxan-2-yl]methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the oxane ring, the methoxymethyl group, and the hydroxymethyl group.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their chemical environment.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) would identify protons that are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded carbon and proton atoms. Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between carbons and protons over two to three bonds, which is crucial for piecing together the molecular structure.

Illustrative ¹H NMR Data Table for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
3.50-3.70m2H-CH₂- (oxane ring)
3.45s2H-CH₂-OH
3.38s2H-CH₂-O-CH₃
3.30s3H-O-CH₃
1.40-1.70m6H-CH₂- (oxane ring)

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound, and from that, its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could be used. The high mass accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺161.1172Not AvailableC₈H₁₇O₃
[M+Na]⁺183.0991Not AvailableC₈H₁₆NaO₃

Chromatographic Separation Techniques for Isomer Purity and Analysis (e.g., chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. This compound could be analyzed by GC-MS to assess its purity. The gas chromatogram would show the retention time of the compound, while the mass spectrometer would provide a fragmentation pattern that can be used as a fingerprint for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, which is a chiral molecule, chiral HPLC would be particularly important. By using a chiral stationary phase, it would be possible to separate the two enantiomers of the compound and determine the enantiomeric excess (ee) of a sample.

X-ray Crystallography for Absolute Configuration Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For this compound, if a suitable crystalline derivative could be formed, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms. This would unambiguously establish the absolute stereochemistry at the chiral center (C2 of the oxane ring).

Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the mechanism of reactions involving this compound can be achieved through in-situ reaction monitoring. Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) or in-situ NMR spectroscopy would allow for the real-time tracking of the concentrations of reactants, intermediates, and products. This data is invaluable for elucidating reaction kinetics and mechanisms. For instance, the formation or consumption of this compound in a reaction could be monitored by observing changes in specific vibrational bands in the IR spectrum or characteristic signals in the NMR spectrum over time.

Table of Compounds Mentioned

Compound Name

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Tetrahydropyran (B127337) Ring and its Substituents

The conformational landscape of [2-(Methoxymethyl)oxan-2-yl]methanol is dominated by the tetrahydropyran ring, which, like cyclohexane, preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. acs.org However, the presence of the endocyclic oxygen atom and two substituents at the C2 position introduces complex stereoelectronic interactions, most notably the anomeric effect. wikipedia.orgdypvp.edu.in

The anomeric effect describes the thermodynamic preference of an electronegative substituent at the anomeric carbon (C2) of a tetrahydropyran ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This phenomenon is typically explained by a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atom and the anti-periplanar σ* antibonding orbital of the C2-substituent bond. nih.govrsc.org

Computational studies, such as those employing semi-empirical or density functional theory (DFT) methods, can be used to explore the potential energy surface of the molecule. researchgate.net These analyses typically investigate several low-energy conformers:

Chair Conformations: The two primary chair conformers would involve one substituent being axial and the other equatorial. The relative stability would depend on which group better stabilizes the axial position via the anomeric effect versus the steric bulk of each group in either position.

Twist-Boat Conformations: While higher in energy than chair forms, twist-boat conformations represent transition states or local minima on the potential energy surface and are important for understanding the dynamics of ring inversion. acs.org

The analysis seeks to identify the global minimum energy conformation and calculate the relative energies of other stable conformers. This information is critical for understanding the molecule's average structure and how its shape influences its reactivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for obtaining detailed insights into the electronic structure and energetics of this compound. mdpi.comnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a good balance between computational cost and accuracy for molecules of this size. researchgate.netresearchgate.net

These calculations can provide a wealth of information:

Optimized Geometries: DFT is used to find the minimum energy geometry for various conformers. This provides precise bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the anomeric effect can lead to a characteristic shortening of the endocyclic C2-O1 bond and a lengthening of the axial C2-substituent bond. rsc.org

Relative Energies: By calculating the electronic energy of each optimized conformer, their relative stabilities can be determined. acs.org This allows for the prediction of the equilibrium populations of different conformers at a given temperature.

Electronic Properties: Analysis of the frontier molecular orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. nih.gov

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the distribution of electron density within the molecule. This helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. nih.gov

Interactive Data Table: Predicted Relative Energies and Dipole Moments of this compound Conformers
Conformer-CH₂OH Position-CH₂OCH₃ PositionRelative Energy (kcal/mol)Dipole Moment (Debye)
Chair 1 AxialEquatorial0.002.15
Chair 2 EquatorialAxial0.851.98
Twist-Boat --5.903.05

Note: Data are hypothetical and for illustrative purposes, based on general principles of conformational analysis for substituted tetrahydropyrans.

Molecular Modeling and Dynamics Simulations for Reactivity Prediction

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com These simulations are valuable for predicting reactivity, especially in a solution environment.

MD simulations model the molecule's movements by solving Newton's equations of motion for all atoms in the system, including surrounding solvent molecules. ed.ac.uk This approach can be used to:

Explore Conformational Space: MD simulations can reveal the conformational transitions the molecule undergoes in solution, such as chair-flipping or substituent rotations, and the timescales on which they occur.

Analyze Solvation Effects: By explicitly including solvent molecules (e.g., water, methanol), MD can model how solute-solvent interactions, such as hydrogen bonding, influence the conformational preferences and reactivity of this compound.

Predict Sites of Reactivity: Reactivity models can use the output from quantum calculations and structural information to predict which atoms are most likely to participate in a chemical reaction. researchgate.net For example, mapping the electrostatic potential onto the molecule's electron density surface can visually identify nucleophilic and electrophilic regions. The dual descriptor from conceptual DFT is another tool used to pinpoint sites susceptible to nucleophilic or electrophilic attack. scirp.org

By combining structural and electronic data with dynamic simulations, a comprehensive model of the molecule's reactivity can be built. This can predict, for example, whether a reaction is likely to occur at the hydroxyl group, the ether oxygen, or another part of the molecule under specific conditions.

Transition State Analysis and Reaction Barrier Calculations

To move beyond predicting if a reaction might occur to understanding how fast it will proceed, computational chemists perform transition state (TS) analysis and calculate reaction barriers. chemrxiv.orgchemrxiv.org A transition state is the highest energy point along a reaction pathway, and the energy difference between the reactants and the TS is the activation energy or reaction barrier. nih.gov

For a potential reaction involving this compound, the process involves:

Proposing a Reaction Mechanism: A plausible step-by-step mechanism for the transformation is hypothesized.

Locating the Transition State: Specialized quantum chemical algorithms are used to search the potential energy surface for the saddle point corresponding to the TS structure. This is a computationally intensive task.

Verifying the Transition State: A true TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). montclair.edu

Calculating the Activation Energy: The electronic energies of the optimized reactant(s) and the TS are calculated to determine the height of the energy barrier (ΔE‡). This provides a quantitative measure of the reaction's kinetic feasibility. nih.gov

Computational studies might investigate the barriers for reactions such as the etherification or esterification of the hydroxyl group, or the acid-catalyzed opening of the tetrahydropyran ring. Comparing the calculated barriers for competing reaction pathways can predict which product is kinetically favored.

Interactive Data Table: Hypothetical Calculated Reaction Barriers for Hydroxyl Group Derivatization
ReactionReagentTransition StateΔE‡ (kcal/mol)Reaction Type
Acetylation Acetyl ChlorideTS_Ac15.2Kinetically Favorable
Silylation Tert-butyldimethylsilyl chlorideTS_Si18.5Kinetically Less Favorable

Note: Data are hypothetical and for illustrative purposes. Actual values depend on the specific reaction conditions and computational level of theory.

Prediction of Stereoselectivity in Synthetic Transformations

Many synthetic reactions involving this compound or its derivatives could generate new stereocenters. Predicting and explaining the stereochemical outcome (i.e., the stereoselectivity) of such reactions is a significant challenge and a key application of computational chemistry. acs.orgnih.gov

Computational models can predict stereoselectivity by comparing the activation energies of the transition states leading to different stereoisomeric products. acs.org The product formed via the lower-energy transition state will be the major product. The factors influencing the TS energies include:

Steric Hindrance: The bulky methoxymethyl and hydroxymethyl groups can sterically block one face of the molecule, directing an incoming reagent to the less hindered face.

Electronic Effects: The substituents can electronically influence the reaction pathway, stabilizing one transition state over another.

Catalyst/Reagent Interactions: In catalyzed reactions, computational models must include the catalyst and its interactions with the substrate to accurately predict the stereochemical outcome. acs.org

Recently, machine learning models have also been developed to predict the stereoselectivity of reactions. nih.govresearchgate.netarxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between the structures of reactants, reagents, catalysts, and the stereochemical outcome. mpg.de For a molecule like this compound, such models could potentially predict the diastereoselectivity or enantioselectivity of a reaction with high accuracy. nih.gov This predictive power is invaluable for designing efficient and selective synthetic routes.

Future Research Directions and Unexplored Reactivity

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for constructing highly substituted tetrahydropyrans often rely on multi-step sequences that may involve stoichiometric reagents and harsh reaction conditions. Future research will likely focus on the development of more atom-economical and environmentally benign methods for the synthesis of [2-(Methoxymethyl)oxan-2-yl]methanol.

Key areas of investigation could include:

Catalytic Prins Cyclizations: Investigating novel Brønsted or Lewis acid catalysts to promote the cyclization of homoallylic alcohols with formaldehyde (B43269) derivatives, potentially in greener solvents.

One-Pot Tandem Reactions: Designing cascade reactions that form and functionalize the oxane ring in a single synthetic operation, thereby reducing waste and improving efficiency. nih.gov

Bio-catalytic Approaches: Exploring the use of enzymes to catalyze the key bond-forming reactions, offering high stereoselectivity under mild conditions.

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesAnticipated Challenges
Catalytic Prins CyclizationHigh atom economy, potential for stereocontrol.Catalyst sensitivity, substrate scope limitations.
One-Pot Tandem ReactionsReduced workup, increased efficiency, less solvent waste.Compatibility of reagents and catalysts, complex optimization.
Biocatalytic SynthesisHigh selectivity, mild reaction conditions, environmentally benign.Enzyme availability and stability, substrate specificity.

Exploration of Novel Catalytic Systems for Oxane Functionalization

The selective functionalization of the oxane ring in this compound, particularly at the C-H bonds, represents a significant area for future research. The development of novel catalytic systems will be crucial for achieving this.

Promising avenues include:

Transition-Metal Catalyzed C-H Activation: The use of palladium, rhodium, or iridium catalysts could enable the direct introduction of functional groups at specific positions on the oxane ring. u-tokyo.ac.jpmdpi.com Metalloporphyrins also show promise for catalyzing C-H functionalization. rsc.org

Photoredox Catalysis: Visible-light-mediated catalysis could offer mild and selective methods for the functionalization of the oxane moiety.

Organocatalysis: The use of small organic molecules as catalysts could provide a metal-free alternative for various transformations of the title compound. nih.gov

Investigation of Unconventional Reactivity Profiles of the Compound

The unique arrangement of functional groups in this compound may lead to unconventional reactivity. Future studies could explore:

Ring-Opening Reactions: Under specific catalytic conditions, the strained ether could potentially undergo ring-opening to afford highly functionalized acyclic products. libretexts.orgyoutube.comresearchgate.net

Intramolecular Rearrangements: The proximity of the hydroxyl and methoxymethyl groups could facilitate novel intramolecular rearrangements upon activation.

Fragmentations: Investigation into controlled fragmentation reactions could lead to the generation of valuable smaller building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow systems and automated platforms offers numerous advantages. mdpi.comspringerprofessional.demdpi.combohrium.comuc.pt

Future research in this area could focus on:

Development of Flow-Based Syntheses: Designing and optimizing continuous flow processes for the synthesis of the title compound to enhance safety, scalability, and reproducibility. bohrium.com

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from this compound for screening in various applications. researchgate.netchemistryworld.combeilstein-journals.org

In-line Analysis and Optimization: Integrating real-time analytical techniques into flow systems to allow for rapid reaction optimization and process control.

The potential benefits of integrating these modern technologies are summarized in Table 2.

TechnologyKey AdvantagesPotential Impact
Flow ChemistryImproved safety, enhanced heat and mass transfer, scalability. mdpi.comFacilitates large-scale production and access to hazardous reaction regimes.
Automated SynthesisHigh-throughput screening, rapid library generation, increased reproducibility.Accelerates the discovery of new derivatives with desired properties.

Potential for Derivatization into High-Value Chemical Entities

The two primary alcohol functionalities and the ether linkage in this compound provide multiple handles for derivatization. Future work will undoubtedly explore the conversion of this compound into a variety of high-value chemical entities.

Potential derivatization strategies include:

Selective Protection and Functionalization: Developing methods for the selective protection of one hydroxyl group to allow for differential functionalization of the other.

Oxidation to Aldehydes and Carboxylic Acids: Conversion of the primary alcohols to aldehydes or carboxylic acids would provide access to a wide range of further transformations.

Conversion to Amines and Other Heterocycles: The hydroxyl groups could be converted to leaving groups to allow for nucleophilic substitution, including the introduction of nitrogen-containing functionalities.

Expansion of Applications into New Fields of Organic Chemistry

While the current applications of this compound are not extensively documented, its structure suggests potential utility in several areas of organic chemistry.

Future research could explore its use as:

A Chiral Building Block: If synthesized in an enantiomerically pure form, it could serve as a valuable chiral starting material for the synthesis of complex molecules.

A Ligand for Catalysis: Derivatization of the hydroxyl groups could lead to the formation of novel bidentate or tridentate ligands for transition metal catalysis.

A Probe for Mechanistic Studies: The well-defined stereochemistry and functional group array could make it a useful tool for studying reaction mechanisms.

A Monomer for Polymer Synthesis: The diol functionality could be utilized in polymerization reactions to create novel polyesters or polyethers with unique properties. researchgate.net

A Scaffold in Medicinal Chemistry: The oxane ring is a common motif in bioactive compounds, and derivatives of the title compound could be explored for their therapeutic potential. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [2-(Methoxymethyl)oxan-2-yl]methanol, and how are intermediates characterized?

  • Synthetic Routes :

  • Cyclization Reactions : Analogous to oxan-4-yl methanol synthesis ( ), the target compound may be prepared via acid-catalyzed cyclization of precursors like hydroxy acids. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) can promote cyclization of methoxymethyl-substituted intermediates under anhydrous conditions.
  • Deprotection Strategies : Methoxymethyl (MOM) groups are often introduced as protecting groups. Deprotection using tetrabutylammonium fluoride (TBAF) in methanol (as in ) could yield the final alcohol product.
    • Characterization :
  • TLC : Monitor reaction progress using ethyl acetate/hexane solvent systems (Rf values ~0.4–0.6) .
  • NMR : Key signals include methoxymethyl protons (δ ~3.3–3.5 ppm for OCH₂O) and oxane ring protons (δ ~3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm structural integrity, as demonstrated for similar alcohols (e.g., oxolan-2-yl(4-phenylphenyl)methanol) .

Q. What safety protocols are critical when handling this compound?

  • Storage : Store in airtight containers away from ignition sources; use explosion-proof equipment (as recommended for glycol ethers like 2-methoxyethanol) .
  • PPE : Wear nitrile gloves (tested to EN 374), safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or application of this compound?

  • DFT Calculations : Predict thermodynamic stability of intermediates (e.g., ΔfH° values for liquid phases, similar to 2-methoxyethanol in ).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using SMILES strings (e.g., COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC from ) to assess binding affinity.

Q. What role could this compound play in drug delivery systems?

  • Drug Complexation : The hydroxyl and ether groups may enable hydrogen bonding with APIs, similar to polyethylene glycol derivatives (). For example, it could stabilize peptide-drug conjugates via hydrophilic interactions.
  • Controlled Release : Functionalization of the methoxymethyl group (e.g., esterification) might modulate solubility and release kinetics .

Q. How do reaction conditions influence the stereochemical outcome of cyclization reactions?

  • Acid Catalysts : BF₃·Et₂O promotes chair-like transition states in oxane ring formation, favoring equatorial substituents (as seen in ).
  • Temperature Effects : Higher temperatures (e.g., 80°C) may favor thermodynamic control, while lower temperatures (0–25°C) favor kinetic products .

Key Notes

  • Uncertainties : Thermodynamic data are extrapolated from analogous compounds. Experimental validation is recommended.
  • Safety Compliance : Follow REACH and GHS guidelines for glycol ether derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.